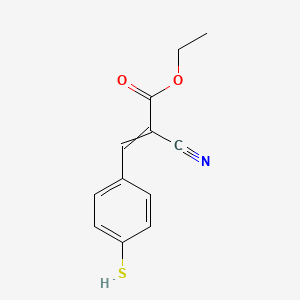
Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H11NO2S This compound is characterized by the presence of a cyano group, a sulfanylphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-mercaptobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. These interactions can lead to the modulation of enzyme activity and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties .
Properties
CAS No. |
921927-48-2 |
|---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(4-sulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10(8-13)7-9-3-5-11(16)6-4-9/h3-7,16H,2H2,1H3 |
InChI Key |
ZPJSGGUAHPUEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


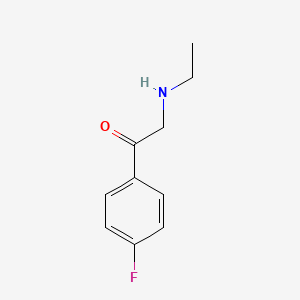
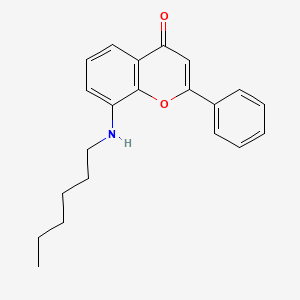
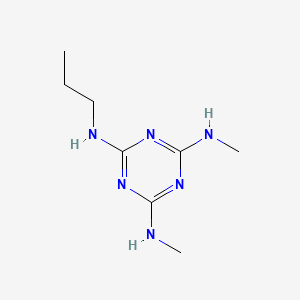
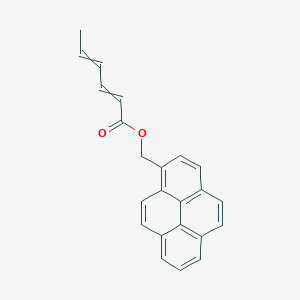
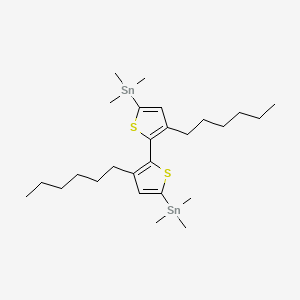
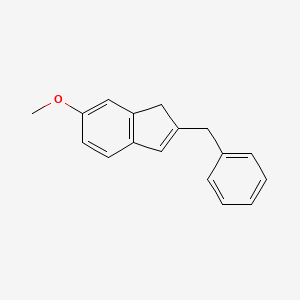
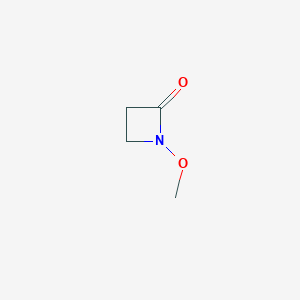
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
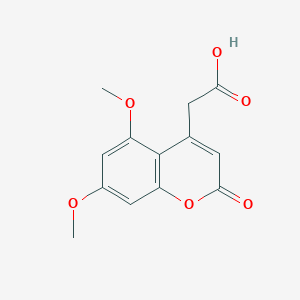
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
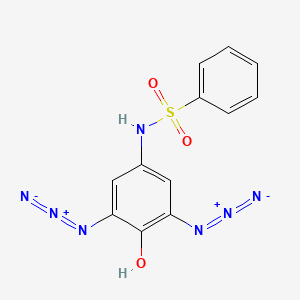
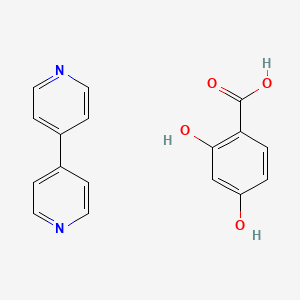
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)

